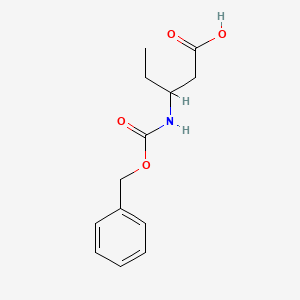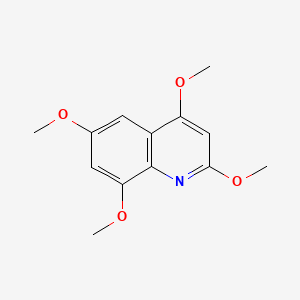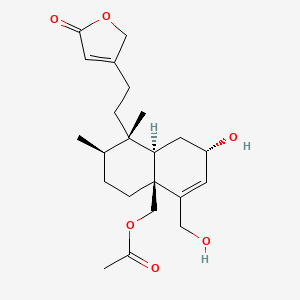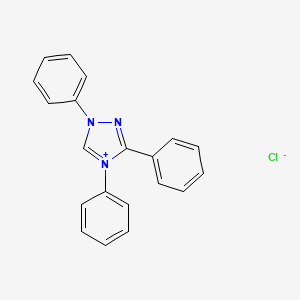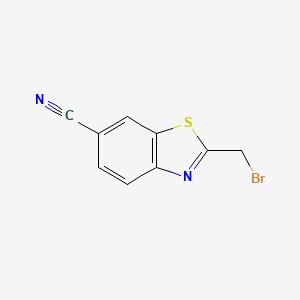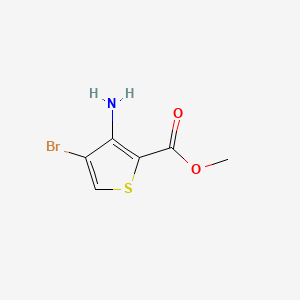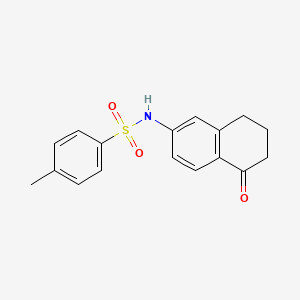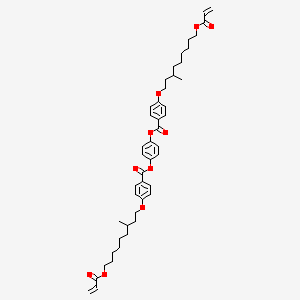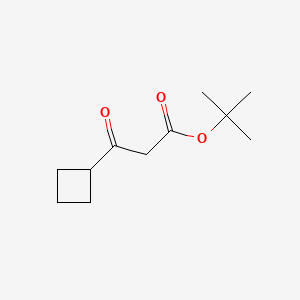
tert-butyl 3-cyclobutyl-3-oxopropanoate
Übersicht
Beschreibung
Tert-butyl 3-cyclobutyl-3-oxopropanoate is a chemical compound with the empirical formula C10H16O3. It is used in various scientific research applications, particularly in the field of medicinal chemistry for the preparation of inhibitors targeting specific proteins involved in cancer.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-cyclobutyl-3-oxopropanoate involves a multi-step process. One common method includes the reaction of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione with tert-butanol in the presence of dry toluene. The mixture is stirred and heated at 80°C for 4 hours. After cooling, the mixture is washed with water, dried with anhydrous sodium sulfate, treated with decolorizing charcoal, and filtered. The filtrate is then evaporated to dryness, and the residue is distilled to yield tert-butyl 3-cyclopropyl-3-oxopropanoate as a clear oil.
Analyse Chemischer Reaktionen
Tert-butyl 3-cyclobutyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-cyclobutyl-3-oxopropanoate is primarily used in medicinal chemistry for the development of inhibitors targeting the KRAS G12C protein, which is implicated in various cancers. Additionally, it is used in the synthesis of complex bioactive molecules, including potential therapeutic agents for treating diseases such as cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of tert-butyl 3-cyclobutyl-3-oxopropanoate involves its interaction with specific molecular targets, such as the KRAS G12C protein. By binding to this protein, the compound inhibits its activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-cyclobutyl-3-oxopropanoate can be compared with similar compounds such as:
Methyl 3-cyclobutyl-3-oxopropanoate: Similar in structure but with a methyl group instead of a tert-butyl group.
Tert-butyl 3-formylphenylcarbamate:
Tert-butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate: Features an oxadiazole ring, which imparts different chemical properties and reactivity.
Eigenschaften
IUPAC Name |
tert-butyl 3-cyclobutyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-9(12)8-5-4-6-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNBUFJNDTMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258504 | |
| Record name | 1,1-Dimethylethyl β-oxocyclobutanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134302-09-3 | |
| Record name | 1,1-Dimethylethyl β-oxocyclobutanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134302-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl β-oxocyclobutanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

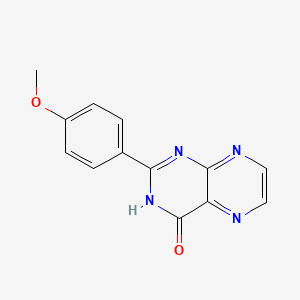
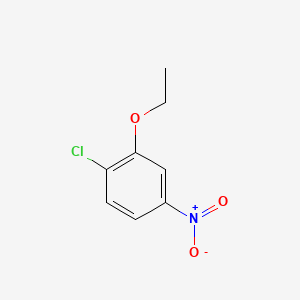
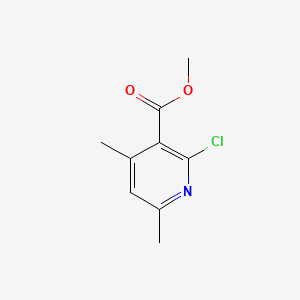
![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)
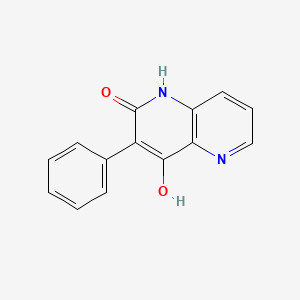
![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)
